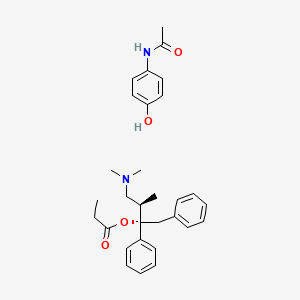

co-Proxamol

Beschreibung

Eigenschaften

CAS-Nummer |

100503-90-0 |

|---|---|

Molekularformel |

C30H38N2O4 |

Molekulargewicht |

490.6 g/mol |

IUPAC-Name |

[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;N-(4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C22H29NO2.C8H9NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;1-6(10)9-7-2-4-8(11)5-3-7/h6-15,18H,5,16-17H2,1-4H3;2-5,11H,1H3,(H,9,10)/t18-,22+;/m1./s1 |

InChI-Schlüssel |

PJVOPFKDSOFREE-MYXGOWFTSA-N |

Isomerische SMILES |

CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.CC(=O)NC1=CC=C(C=C1)O |

Kanonische SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.CC(=O)NC1=CC=C(C=C1)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Synergistic Interplay of Dextropropoxyphene and Paracetamol: A Technical Pharmacological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the combined pharmacology of dextropropoxyphene and paracetamol, a once-common analgesic combination. The document elucidates the individual and synergistic mechanisms of action, pharmacokinetic profiles, and pharmacodynamic effects of these two compounds. Detailed experimental protocols for preclinical analgesic assessment are provided, alongside a quantitative summary of clinical efficacy data. Furthermore, this guide presents visualizations of the key signaling pathways involved in the analgesic effects of both dextropropoxyphene and paracetamol, rendered using the DOT language for Graphviz. This comprehensive resource is intended to serve as a valuable reference for researchers and professionals engaged in the fields of pharmacology, drug discovery, and development.

Introduction

The combination of dextropropoxyphene, a centrally acting opioid analgesic, and paracetamol (acetaminophen), a non-opioid analgesic and antipyretic, was historically prescribed for the management of mild to moderate pain.[1] The rationale for this combination was to achieve a synergistic analgesic effect, allowing for lower doses of each component and potentially reducing the incidence of dose-related adverse effects.[1] However, due to safety concerns, particularly the risk of fatal overdose and cardiac arrhythmias associated with dextropropoxyphene, this combination product has been withdrawn from the market in many countries, including the United States and the European Union.[2]

Despite its withdrawal, the study of the combined pharmacology of dextropropoxyphene and paracetamol offers valuable insights into the principles of multimodal analgesia and drug-drug interactions. This guide aims to provide a detailed technical overview of the core pharmacological principles governing the interaction of these two drugs.

Mechanism of Action

The analgesic effect of the dextropropoxyphene and paracetamol combination is a result of their distinct and complementary mechanisms of action.

Dextropropoxyphene: A Mu-Opioid Receptor Agonist

Dextropropoxyphene exerts its analgesic effects primarily through its action as a weak agonist at the mu-opioid receptors in the central nervous system (CNS).[2] The binding of dextropropoxyphene to these G-protein coupled receptors initiates a signaling cascade that ultimately leads to a reduction in the perception of pain.

The key steps in this pathway include:

-

Receptor Binding and G-protein Activation: Dextropropoxyphene binds to the mu-opioid receptor, causing a conformational change that leads to the activation of associated inhibitory G-proteins (Gi/o).

-

Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The reduction in cAMP and direct G-protein modulation of ion channels leads to the closing of voltage-gated calcium channels (preventing neurotransmitter release) and the opening of inwardly rectifying potassium channels (hyperpolarizing the neuron and reducing its excitability).

-

Reduced Nociceptive Transmission: These cellular events collectively decrease the transmission of nociceptive signals from the periphery to the brain.

Paracetamol: A Complex Central Mechanism

The mechanism of action of paracetamol is multifaceted and not fully elucidated, but it is understood to act primarily within the CNS.[3] Its analgesic properties are largely attributed to the central inhibition of prostaglandin synthesis and its interaction with various neurotransmitter systems.[3]

A significant aspect of paracetamol's mechanism involves its metabolism to the active compound AM404 in the brain. This pathway involves:

-

Metabolism to p-Aminophenol: In the liver, a portion of paracetamol is deacetylated to p-aminophenol.

-

Conversion to AM404: p-Aminophenol crosses the blood-brain barrier and is conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404).

-

Action on TRPV1 and Cannabinoid Receptors: AM404 is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) channels and also acts on the cannabinoid CB1 receptor system. Activation of these receptors in the brain contributes to the analgesic effect.

Pharmacokinetics

The pharmacokinetic profiles of dextropropoxyphene and paracetamol are crucial to understanding their combined therapeutic effect and potential for adverse events.

Dextropropoxyphene

-

Absorption: Dextropropoxyphene is readily absorbed from the gastrointestinal tract, with peak plasma levels reached in 1.5 to 2.0 hours.[1][2]

-

Metabolism: It undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation by the cytochrome P450 enzyme CYP3A4, to its major active metabolite, nordextropropoxyphene.[4]

-

Elimination: The elimination half-life of dextropropoxyphene is approximately 6-12 hours, while its active metabolite, nordextropropoxyphene, has a much longer half-life of 30-36 hours, leading to potential accumulation with repeated dosing.[2]

Paracetamol

-

Absorption: Paracetamol is rapidly and almost completely absorbed from the gastrointestinal tract.[1]

-

Metabolism: It is primarily metabolized in the liver through glucuronidation and sulfation. A small fraction is metabolized by the cytochrome P450 system to a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is normally detoxified by glutathione.

-

Elimination: The elimination half-life of paracetamol is typically 1-4 hours.[5]

Combined Formulation

Table 1: Pharmacokinetic Parameters of Dextropropoxyphene and Paracetamol (Individual Administration)

| Parameter | Dextropropoxyphene | Paracetamol |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.0 hours[2] | 1-2 hours[1] |

| Elimination Half-life (t½) | 6 - 12 hours[2] | 1 - 4 hours[5] |

| Metabolism | Hepatic (CYP3A4)[4] | Hepatic (Glucuronidation, Sulfation) |

| Primary Excretion Route | Renal | Renal |

| Active Metabolite | Nordextropropoxyphene[2] | AM404 (in the brain) |

Clinical Efficacy

The clinical efficacy of the dextropropoxyphene and paracetamol combination has been evaluated in numerous studies, particularly for postoperative pain. A systematic review and a Cochrane review have provided quantitative assessments of its analgesic effect.

Table 2: Quantitative Efficacy of Dextropropoxyphene and Paracetamol Combination in Postoperative Pain

| Comparison | Outcome Measure | Result | Reference |

| Dextropropoxyphene 65 mg + Paracetamol 650 mg vs. Placebo | Number Needed to Treat (NNT) for at least 50% pain relief | 4.4 (95% CI: 3.5 to 5.6) | [7][8] |

| Dextropropoxyphene 65 mg vs. Placebo | Number Needed to Treat (NNT) for at least 50% pain relief | 7.7 (95% CI: 4.6 to 22) | [7][8] |

| Dextropropoxyphene 65 mg + Paracetamol 650 mg vs. Paracetamol 650 mg | Difference in Pain Intensity | 7.3% (95% CI: -0.2 to 14.9) | [9] |

| Dextropropoxyphene 65 mg + Paracetamol 650 mg vs. Paracetamol 650 mg | Response Rate Ratio | 1.05 (95% CI: 0.8 to 1.3) | [9] |

The Number Needed to Treat (NNT) is the average number of patients who need to be treated to prevent one additional bad outcome (in this case, to achieve at least 50% pain relief). A lower NNT indicates a more effective treatment. The data suggests that the combination is more effective than placebo and dextropropoxyphene alone. However, the difference in pain intensity and response rate ratio when compared directly to paracetamol alone was not statistically significant.[9]

Experimental Protocols

The evaluation of analgesic efficacy relies on well-defined preclinical and clinical experimental protocols.

Preclinical Assessment of Analgesia

5.1.1. Acetic Acid-Induced Writhing Test

This is a common method for screening peripherally acting analgesics.

-

Objective: To assess the ability of a compound to reduce visceral pain.

-

Animals: Typically male Swiss albino mice (20-25 g).

-

Procedure:

-

Animals are divided into control and treatment groups.

-

The test compound or vehicle (control) is administered (e.g., orally or intraperitoneally).

-

After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).

-

The number of writhes is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

-

-

Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group. A significant reduction in the number of writhes indicates analgesic activity.[3][10][11][12][13]

5.1.2. Hot Plate Test

This test is used to evaluate centrally acting analgesics.[14]

-

Objective: To measure the reaction time of an animal to a thermal stimulus.

-

Animals: Mice or rats.

-

Apparatus: A hot plate apparatus with a controlled temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

The basal reaction time of each animal is determined by placing it on the hot plate and recording the time until a nociceptive response is observed (e.g., licking of the hind paw or jumping). A cut-off time is set (e.g., 30 seconds) to prevent tissue damage.

-

The test compound or vehicle is administered.

-

The reaction time is measured again at specific intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

-

Data Analysis: A significant increase in the reaction time compared to the basal time and the control group indicates an analgesic effect.[14][15][16][17][18]

Clinical Trial Protocol for Postoperative Pain

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Adult patients scheduled for a surgical procedure known to produce moderate to severe postoperative pain (e.g., third molar extraction, orthopedic surgery).

-

Intervention:

-

Group 1: Dextropropoxyphene/Paracetamol combination tablet.

-

Group 2: Dextropropoxyphene alone.

-

Group 3: Paracetamol alone.

-

Group 4: Placebo.

-

-

Outcome Measures:

-

Primary: Pain intensity difference from baseline measured on a Visual Analog Scale (VAS) or Numeric Rating Scale (NRS) at various time points post-dosing.

-

Secondary:

-

Total pain relief (TOPAR) scores.

-

Time to rescue medication.

-

Patient global assessment of pain relief.

-

Incidence of adverse events.

-

-

-

Procedure:

-

Patients provide informed consent and are randomized to a treatment group.

-

Baseline pain intensity is assessed.

-

The study medication is administered.

-

Pain intensity and pain relief are assessed at regular intervals (e.g., 0.5, 1, 2, 3, 4, 6, and 8 hours) after dosing.

-

Patients are allowed rescue medication if pain relief is inadequate. The time and type of rescue medication are recorded.

-

Adverse events are monitored and recorded throughout the study.

-

-

Statistical Analysis: Appropriate statistical methods are used to compare the treatment groups for all outcome measures.[19][20][21][22][23][24][25]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways for dextropropoxyphene and paracetamol.

Caption: Dextropropoxyphene's mu-opioid receptor signaling cascade.

Caption: Paracetamol's central analgesic signaling via AM404.

Conclusion

The combination of dextropropoxyphene and paracetamol exemplifies a therapeutic strategy aimed at achieving synergistic analgesia through distinct pharmacological pathways. While safety concerns have led to its discontinuation in many regions, a thorough understanding of its combined pharmacology remains pertinent for the development of future analgesic therapies. This technical guide has provided a comprehensive overview of the mechanisms of action, pharmacokinetic properties, and clinical efficacy of this combination, supplemented with detailed experimental protocols and visual representations of the key signaling cascades. It is hoped that this resource will be of significant value to researchers and professionals in the pharmaceutical sciences.

References

- 1. rxhive.zynapte.com [rxhive.zynapte.com]

- 2. Dextropropoxyphene - Wikipedia [en.wikipedia.org]

- 3. saspublishers.com [saspublishers.com]

- 4. medsafe.govt.nz [medsafe.govt.nz]

- 5. mims.com [mims.com]

- 6. Simultaneous determination of paracetamol and dextropropoxyphene in human plasma by liquid chromatography/tandem mass spectrometry: application to clinical bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Single dose oral dextropropoxyphene, alone and with paracetamol (acetaminophen), for postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Single dose dextropropoxyphene, alone and with paracetamol (acetaminophen), for postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Systematic overview of co-proxamol to assess analgesic effects of addition of dextropropoxyphene to paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjptsimlab.com [rjptsimlab.com]

- 11. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]

- 12. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS [researchsop.com]

- 13. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hot plate test - Wikipedia [en.wikipedia.org]

- 15. Hot plate analgesiometer | PPTX [slideshare.net]

- 16. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 17. Hot plate test [panlab.com]

- 18. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bmjopen.bmj.com [bmjopen.bmj.com]

- 20. mdpi.com [mdpi.com]

- 21. The Efficacy and Clinical Safety of Various Analgesic Combinations for Post-Operative Pain after Third Molar Surgery: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effectiveness of multimodal analgesia on surgically treated geriatric hip fracture patients: a propensity score matching analysis | Regional Anesthesia & Pain Medicine [rapm.bmj.com]

- 23. Anesthesia and postoperative pain control—multimodal anesthesia protocol - Bhatia - Journal of Spine Surgery [jss.amegroups.org]

- 24. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]

- 25. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

The Rise and Fall of Co-proxamol: A Technical History of a Controversial Analgesic

An in-depth examination of the development, approval, and eventual withdrawal of the combination analgesic, co-proxamol, for researchers, scientists, and drug development professionals.

This technical guide explores the history of this compound, a once widely prescribed painkiller combining dextropropoxyphene and paracetamol. From its mid-20th century origins to its withdrawal from the market in the United Kingdom and other countries, this document details the scientific and regulatory journey of this combination drug. We will delve into its pharmacological mechanisms, the clinical evidence for its efficacy, and the safety concerns that ultimately led to its discontinuation for new patients.

Development and Approval: A Historical Perspective

Dextropropoxyphene, the opioid component of this compound, was first patented in 1955 by Eli Lilly and Company.[1][2][3] The combination with paracetamol (acetaminophen) was developed to provide pain relief for mild to moderate pain.[4][5] The initial approval of dextropropoxyphene and its combination products occurred in the 1950s and 1960s, a period when the drug regulatory landscape was significantly different from that of today.[6] For instance, the first dextropropoxyphene products were approved in the United States in 1957 based on safety data alone, as proof of efficacy was not a requirement for new drug approvals in the US until the Kefauver-Harris Amendments of 1962.[6][7][8]

The drug development and approval process of that era was less structured than the current phased clinical trial system. The primary focus was on establishing a safety profile, with efficacy often inferred from clinical experience rather than rigorous, controlled trials.

References

- 1. Dextropropoxyphene - Wikipedia [en.wikipedia.org]

- 2. shutterstock.com [shutterstock.com]

- 3. shutterstock.com [shutterstock.com]

- 4. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 1mg.com [1mg.com]

- 6. medsafe.govt.nz [medsafe.govt.nz]

- 7. Some milestones in the history of US drug regulation - Pharmavibes [pharmavibes.co.uk]

- 8. History of the Food and Drug Administration - Wikipedia [en.wikipedia.org]

Co-proxamol: A Comprehensive Technical Guide on Human Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-proxamol is a compound analgesic that was formerly widely prescribed for the management of mild to moderate pain. It combines two active pharmaceutical ingredients: dextropropoxyphene, a mild opioid analgesic, and paracetamol (acetaminophen), a non-opioid analgesic and antipyretic. Understanding the pharmacokinetic and metabolic profiles of these two components is crucial for comprehending the drug's efficacy, safety, and potential for drug-drug interactions. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion of dextropropoxyphene and paracetamol in humans, supported by quantitative data, detailed experimental methodologies, and visual representations of metabolic pathways.

Pharmacokinetics of this compound Components

The overall pharmacokinetic profile of this compound is a composite of the individual pharmacokinetics of dextropropoxyphene and paracetamol.

Paracetamol (Acetaminophen)

Paracetamol is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration.[1][2] Its bioavailability is dose-dependent, increasing from approximately 70% to 90% with increasing doses.[2]

Table 1: Summary of Pharmacokinetic Parameters of Paracetamol in Healthy Adults

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | 10 - 60 minutes | [3] |

| Peak Plasma Concentration (Cmax) | 11.06 ± 3.77 µg/mL (for a 600 mg dose) | [3] |

| Area Under the Curve (AUC0-∞) | 27.91 ± 6.09 µg.h/mL (for a 600 mg dose) | [3] |

| Volume of Distribution (Vd) | ~0.9 L/kg | [1] |

| Plasma Protein Binding | < 20% at therapeutic concentrations | [2] |

| Elimination Half-life (t1/2) | 1.9 - 2.5 hours | [1] |

| Total Body Clearance (CL) | ~5 mL/kg/min | [1] |

Dextropropoxyphene

Dextropropoxyphene is also well absorbed after oral administration.[4] However, it undergoes extensive first-pass metabolism in the liver, resulting in a lower systemic bioavailability of around 40%.[4]

Table 2: Summary of Pharmacokinetic Parameters of Dextropropoxyphene and Norpropoxyphene in Healthy Adults

| Parameter | Dextropropoxyphene | Norpropoxyphene | Reference |

| Time to Peak Concentration (Tmax) | 2.0 - 2.5 hours | 4.0 hours | [5] |

| Peak Plasma Concentration (Cmax) | 0.05 - 0.1 µg/mL (for a 65 mg dose) | Not specified in this format | [5] |

| Area Under the Curve (AUC) | Higher in elderly subjects | Higher in elderly subjects | [5] |

| Volume of Distribution (Vd) | 12 - 26 L/kg | Not specified | [6] |

| Plasma Protein Binding | ~78% | Not specified | [4] |

| Elimination Half-life (t1/2) | 6 - 12 hours | 30 - 36 hours | [4][7] |

| Total Body Clearance (CL) | Not specified | Not specified |

Metabolism of this compound Components

The metabolism of this compound is characterized by the distinct and extensive biotransformation of its two active ingredients, primarily in the liver.

Paracetamol Metabolism

Paracetamol is extensively metabolized in the liver via three main pathways:

-

Glucuronidation: This is the major metabolic pathway, accounting for 50-70% of paracetamol metabolism.[3] It is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1, UGT1A6, UGT1A9, and UGT2B15 being the primary isoforms involved.[8][9]

-

Sulfation: This pathway accounts for 20-30% of paracetamol metabolism and is mediated by sulfotransferase (SULT) enzymes, including SULT1A1, SULT1A3, and SULT1C4.[10][11]

-

Oxidation: A minor but clinically significant pathway (5-15%) is oxidation by the cytochrome P450 (CYP) enzyme system, primarily CYP2E1 and CYP1A2.[12] This pathway leads to the formation of a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH). However, in cases of paracetamol overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. Depletion of hepatic GSH stores results in NAPQI binding to cellular proteins, causing hepatocellular necrosis.[3]

Dextropropoxyphene Metabolism

Dextropropoxyphene is extensively metabolized in the liver, with the major pathway being N-demethylation to its active metabolite, norpropoxyphene.[13][14] This reaction is primarily catalyzed by CYP3A4.[14] Norpropoxyphene has a longer half-life than the parent drug and can accumulate with chronic dosing, contributing to both analgesic effects and toxicity.[7]

Minor metabolic pathways for dextropropoxyphene include:

-

Further N-demethylation: Norpropoxyphene can be further demethylated to dinorpropoxyphene.[15]

-

Aromatic Hydroxylation: Hydroxylation of the phenyl rings can occur.[4][16]

-

Ester Hydrolysis: The propionate ester linkage can be hydrolyzed by esterases.[13][17]

References

- 1. Pharmacokinetics of Oral and Intravenous Paracetamol (Acetaminophen) When Co-Administered with Intravenous Morphine in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journaljpri.com [journaljpri.com]

- 3. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dextropropoxyphene - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics of dextropropoxyphene and nordextropropoxyphene in young and elderly volunteers after single and multiple dextropropoxyphene dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Norpropoxyphene - Wikipedia [en.wikipedia.org]

- 8. ClinPGx [clinpgx.org]

- 9. Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

- 14. ClinPGx [clinpgx.org]

- 15. Serum propoxyphene concentrations in a cohort of opiate addicts on long-term propoxyphene maintenance therapy. Evidence for drug tolerance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iunajaf.edu.iq [iunajaf.edu.iq]

- 17. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis and chemical properties of dextropropoxyphene

An In-depth Technical Guide to the Synthesis and Chemical Properties of Dextropropoxyphene

Introduction

Dextropropoxyphene is a synthetic opioid analgesic that is structurally related to methadone.[1][2] Patented in 1955 and previously manufactured by Eli Lilly and Company, it was developed for the treatment of mild to moderate pain.[3] The analgesic effects of the drug are attributed solely to the dextro-isomer, dextropropoxyphene, while the levo-isomer is noted for its antitussive effects.[1][4][5] It functions primarily as a µ-opioid receptor agonist and also exhibits local anesthetic and cough suppressant properties.[3][6][7] Due to significant concerns regarding cardiac arrhythmias and the risk of fatal overdose, dextropropoxyphene has been withdrawn from the market in both Europe and the United States.[3][4][7] This guide provides a detailed overview of its chemical synthesis, physicochemical properties, and mechanism of action for researchers, scientists, and drug development professionals.

Chemical Synthesis

The synthesis of dextropropoxyphene is a multi-step process, primarily involving the creation of a key carbinol precursor, followed by an acylation reaction. The most common precursor is α-d-1,2-diphenyl-3-methyl-4-dimethylamino-2-butanol, also known as d-oxyphene.[8]

Experimental Protocols

Protocol 1: Synthesis of d-oxyphene (Precursor)

This synthesis involves a Grignard reaction.[9][10]

-

Preparation of Amino Ketone: The synthesis begins with the preparation of β-dimethylaminobutyrophenone through the addition of dimethylamine to phenylpropenyl ketone.[10]

-

Grignard Reaction: The resulting amino ketone undergoes a Grignard reaction with benzylmagnesium chloride. This reaction yields the amino, hydrochloride-carbinols, primarily the α- and β- isomers of 4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol hydrochloride (d-oxyphene).[9][10]

-

Stereoisomer Resolution: The racemic mixture is resolved, often using dibenzoyl-(-)-tartaric acid, to isolate the desired (-)-isomer of β-dimethylamino-α-methylpropiophenone, which is then used to produce the (+) or (d) isomer of the final carbinol precursor.[8][10]

Protocol 2: Acylation of d-oxyphene to Dextropropoxyphene

Two primary methods for the acylation of d-oxyphene are documented: reaction with propionic anhydride and reaction with propionyl chloride.

-

Method A: Acylation with Propionic Anhydride [10][11]

-

To a 5-liter flask equipped with a stirrer, nitrogen feed, thermometer, and heating mantle, add 2.0 kg (7.06 moles) of d-oxyphene.

-

Add 2.0 L (15.6 moles) of propionic anhydride with stirring and heating.[11]

-

Raise the temperature to 75-80°C over 35 minutes and maintain it at no more than 81°C for four hours.[11]

-

Cool the mixture to room temperature.

-

Add the reaction mixture dropwise to 10.0 L of deionized water over 30 minutes.

-

Raise the pH to approximately 8.8 by adding ammonium hydroxide to precipitate the free base (d-propoxyphene).[10]

-

The precipitate is then chilled, filtered, and dried. This method can achieve yields exceeding 95%.[10][12]

-

-

Method B: Acylation with Propionyl Chloride and Thionyl Chloride [8]

-

React d-oxyphene with propionyl chloride in a suitable solvent, such as dichloromethane.[8]

-

Add thionyl chloride to the mixture and stir for approximately one hour.[8]

-

Remove the solvent and other volatile components by vacuum distillation, leaving a heavy oil.

-

Add ethyl acetate to the oil and stir for two hours to induce the precipitation of a fine white solid.

-

Collect the solid product (α-d propoxyphene) by vacuum filtration, wash thoroughly with ethyl acetate, and dry. This process has reported yields of 76%.[8]

-

Protocol 3: Conversion to Hydrochloride Salt [10][11]

-

Dissolve 100 g of the prepared d-propoxyphene free base in 481 mL of ethyl acetate.[10][11]

-

Warm the mixture to 30-40°C to facilitate slow crystallization.[10][11]

-

Cool the mixture to below 5°C and filter the crystals.

-

Wash the crystals with cold ethyl acetate. The reported yield for this step is 72%.[10][11]

Chemical Properties

The chemical and physical properties of dextropropoxyphene and its commonly used hydrochloride salt are summarized below.

Data Presentation

Table 1: Physicochemical Properties of Dextropropoxyphene and Dextropropoxyphene HCl

| Property | Dextropropoxyphene | Dextropropoxyphene HCl | Reference(s) |

| Molecular Formula | C₂₂H₂₉NO₂ | C₂₂H₃₀ClNO₂ | [2][5][13] |

| Molecular Weight | 339.5 g/mol | 375.9 g/mol | [2][5][13] |

| Appearance | White crystalline powder | White crystalline powder | [14][15][16] |

| Taste | Bitter | Bitter | [14][15] |

| Melting Point | 75-76 °C | - | [13][17] |

| Solubility | 4.19e-03 g/L in water | Freely soluble in water, soluble in alcohol | [13][14][16] |

| pKa | 6.3 (in 50% aq EtOH) | - | [17] |

| LogP | 4.4 | - | [13] |

| Topological Polar Surface Area | 29.5 Ų | 29.5 Ų | [5][13] |

Table 2: Pharmacokinetic Properties of Dextropropoxyphene

| Parameter | Value | Reference(s) |

| Bioavailability | ~40% (Oral) | [6] |

| Time to Peak Concentration (Tmax) | 2 to 2.5 hours | [18] |

| Peak Plasma Concentration (Cmax) | 0.05 to 0.1 µg/mL | [18] |

| Volume of Distribution (Vd) | 12-26 L/kg | [18] |

| Metabolism | Hepatic, primarily via CYP3A4-mediated N-demethylation to norpropoxyphene. | [1][4][6][18][19] |

| Elimination Half-Life | 6-12 hours | [1][6][16] |

| Metabolite Half-Life (norpropoxyphene) | 30-36 hours | [6][16][19] |

| Excretion | Primarily renal (urine) | [1][6][19] |

Mechanism of Action

Dextropropoxyphene exerts its analgesic effect by acting as a weak agonist at µ-opioid receptors within the central nervous system (CNS).[6][7][18] Its binding affinity is highest for the µ-opioid receptor compared to δ- and κ-opioid receptors.[18] The activation of these G-protein coupled receptors initiates a cascade of intracellular events.

The binding of dextropropoxyphene stimulates the exchange of Guanosine Triphosphate (GTP) for Guanosine Diphosphate (GDP) on the G-protein complex.[1][9] This leads to the inhibition of the effector enzyme adenylate cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4][7][9]

This reduction in cAMP has two main consequences:

-

Closure of N-type voltage-operated calcium channels , which reduces calcium ion influx.[4][7]

-

Opening of calcium-dependent inwardly rectifying potassium channels , which increases potassium ion conductance.[4][7]

The combined effect of these ion channel modulations is a hyperpolarization of the neuronal membrane, which reduces neuronal excitability.[4][7][9] This ultimately inhibits the release of nociceptive neurotransmitters, including Substance P, GABA, dopamine, acetylcholine, and noradrenaline, thereby decreasing the perception of pain.[1][4][9]

References

- 1. Dextropropoxyphene Hydrochloride | C22H30ClNO2 | CID 15424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmacompass.com [pharmacompass.com]

- 3. Dextropropoxyphene - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Dextropropoxyphene HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. youtube.com [youtube.com]

- 7. dextropropoxyphene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. US4661625A - Synthesis and purification of d-propoxyphene hydrochloride - Google Patents [patents.google.com]

- 9. DEXTROPROPOXYPHENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Dextropropoxyphene hydrochloride – All About Drugs [allfordrugs.com]

- 12. WO1990014331A1 - Method of preparing d-propoxyphene - Google Patents [patents.google.com]

- 13. Dextropropoxyphene-M | C22H29NO2 | CID 25137868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. Darvon (Propoxyphene): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 16. Darvon Compound (Propoxyphene, Aspirin, and Caffeine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 17. chembk.com [chembk.com]

- 18. medsafe.govt.nz [medsafe.govt.nz]

- 19. Destropropossifene | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

co-proxamol's effect on the central nervous system

An In-depth Technical Guide on the Core Central Nervous System Effects of Co-proxamol

Introduction

This compound is a compound analgesic formulation containing dextropropoxyphene, a weak opioid, and paracetamol (acetaminophen), a non-opioid analgesic. Historically prescribed for the management of mild to moderate pain, its use has been largely discontinued in Europe and the United States due to significant safety concerns.[1][2][3] The primary driver for its withdrawal is the unacceptable risk of fatal overdose, where the central nervous system (CNS) and cardiac toxicity of dextropropoxyphene, often potentiated by alcohol or other CNS depressants, can occur at doses only slightly above the therapeutic range.[4][5][6] This guide provides a detailed technical overview of the individual and combined effects of this compound's constituents on the central nervous system, intended for researchers, scientists, and drug development professionals.

Dextropropoxyphene: A Profile of CNS Activity

Dextropropoxyphene is the d-isomer of propoxyphene and is responsible for the analgesic effects of the compound.[1] Its actions within the CNS are multifaceted, extending beyond simple opioid agonism.

Mechanism of Action

Dextropropoxyphene's primary analgesic effect is mediated through its activity as a weak agonist at μ-opioid receptors within the CNS.[7][8][9] This interaction initiates a cascade of intracellular events characteristic of opioid receptor activation:

-

G-Protein Coupling: Binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR), stimulates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated G-protein complex.[1]

-

Inhibition of Adenylate Cyclase: The activated G-protein inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][8][10]

-

Modulation of Ion Channels: This reduction in cAMP leads to the closure of N-type voltage-gated calcium channels and the opening of calcium-dependent inwardly rectifying potassium channels.[1][8] This results in neuronal hyperpolarization, reducing neuronal excitability.[1][8]

-

Neurotransmitter Inhibition: The overall effect is a reduction in the release of nociceptive neurotransmitters, including Substance P, GABA, dopamine, acetylcholine, and noradrenaline.[1][10]

Beyond its primary opioid activity, dextropropoxyphene also exhibits other CNS-related mechanisms:

-

NMDA Receptor Antagonism: It acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[7]

-

Nicotinic Acetylcholine Receptor Antagonism: It functions as a potent, noncompetitive antagonist of α3β4 neuronal nicotinic acetylcholine receptors.[2][8]

-

Serotonin Reuptake Inhibition: It is a weak serotonin reuptake inhibitor.[2][8]

Central Nervous System Toxicity in Overdose

The narrow therapeutic index of dextropropoxyphene is the principal reason for the dangers associated with this compound.[2] Overdose leads to severe CNS effects:

-

CNS and Respiratory Depression: Excessive opioid receptor stimulation is directly responsible for profound CNS depression, respiratory depression, and miosis.[2] Combination with other CNS depressants, such as alcohol, significantly potentiates this risk.[4][5][6]

-

Seizures: Convulsive seizures may occur, resulting from both its opioid effects and its local anesthetic properties.[2]

-

Cardiotoxicity: The metabolite, norpropoxyphene, and dextropropoxyphene itself possess local anesthetic activity, which is responsible for cardiac arrhythmias (such as QRS prolongation) and cardiovascular depression seen in poisoning cases.[2][11] These effects are not reversed by the opioid antagonist naloxone.[2]

Paracetamol: A Complex Central Mechanism

While long-established as an analgesic and antipyretic, the precise CNS mechanism of paracetamol is still a subject of extensive research. It is now understood to be multidimensional, involving several distinct pathways.[12][13]

Mechanism of Action

-

Central Cyclooxygenase (COX) Inhibition: The longest-held theory posits that paracetamol's effects stem from the inhibition of COX enzymes within the CNS.[13] It is a weak inhibitor of COX-1 and COX-2 in peripheral tissues, which explains its lack of significant anti-inflammatory activity.[14] However, in the low-peroxide environment of the CNS, its inhibitory activity is more pronounced.[12][15] The concept of a "COX-3," a splice variant of COX-1, being the primary target has been largely dismissed as not clinically relevant in humans.[14][15][16]

-

Modulation of the Endocannabinoid System: A significant body of evidence points to the central role of paracetamol's metabolite, AM404.[3][12] Paracetamol is deacetylated to p-aminophenol in the liver, which then crosses the blood-brain barrier and is conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) in the brain to form N-arachidonoylphenolamine (AM404).[12][15] AM404 is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel and a weak agonist of cannabinoid (CB1) receptors, and it also inhibits the reuptake of the endocannabinoid anandamide.[12][15][17]

-

Activation of Descending Serotonergic Pathways: Paracetamol's analgesic effect is also mediated by the potentiation of descending serotonergic inhibitory pathways that originate in the brainstem and terminate in the spinal cord dorsal horn.[3][15][18] This action is indirect, as paracetamol does not bind directly to serotonin receptors.[3][18] Blockade of 5-HT3 and 5-HT7 receptors has been shown to attenuate its antinociceptive effects.[3][18][19]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Constituents

| Parameter | Dextropropoxyphene | Norpropoxyphene (Metabolite) | Paracetamol |

| Bioavailability | ~40%[2] | - | 63–89%[17] |

| Protein Binding | ~78%[2] | - | Negligible to 10-25% (in overdose)[17] |

| Metabolism | Hepatic (CYP3A4 N-demethylation)[1][2] | - | Predominantly Hepatic[9][17] |

| Elimination Half-life | 6–12 hours[2][9][20] | 30–36 hours[2][9][20] | 1.9–2.5 hours[17] |

| Excretion | Primarily Urine[2][20] | Primarily Urine[2][20] | Kidney[17] |

| Time to Peak Plasma | 1.5–2.5 hours[2][7] | - | 1-2 hours[9] |

Table 2: Summary of CNS Mechanisms of Action

| Component | Primary Target | Downstream Effect in CNS |

| Dextropropoxyphene | μ-Opioid Receptor (weak agonist)[1][7][8] | Inhibition of adenylate cyclase, reduced cAMP, neuronal hyperpolarization, decreased neurotransmitter release.[1][8][10] |

| NMDA Receptor (antagonist)[7] | Modulation of glutamatergic transmission. | |

| α3β4 nAChR (antagonist)[2][8] | Modulation of cholinergic transmission. | |

| Paracetamol | Central COX Enzymes | Inhibition of prostaglandin synthesis in the brain.[13][14][21] |

| FAAH (as a pro-drug) | Formation of AM404 in the brain.[12][15] | |

| TRPV1, CB1 Receptors (via AM404)[12][17] | Activation of pain-modulating pathways. | |

| Descending Serotonergic Pathways | Indirect potentiation of serotonin-mediated analgesia.[3][15][18] |

Experimental Protocols

Protocol 1: In Vitro Opioid Receptor Binding Assay

Objective: To determine the binding affinity of dextropropoxyphene for μ-opioid receptors in brain tissue.

Methodology:

-

Tissue Preparation: Mouse brain membranes are prepared through homogenization and centrifugation to isolate the fraction containing the receptors.[22]

-

Radioligand Binding: The membranes are incubated with a specific radiolabeled μ-opioid receptor ligand (e.g., ³H-dihydromorphine).[22]

-

Competitive Displacement: A range of concentrations of dextropropoxyphene are added to compete with the radioligand for binding to the receptors.[22]

-

Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is measured using liquid scintillation counting.

-

Data Analysis: The concentration of dextropropoxyphene that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This value is used to determine the binding affinity (Ki).

Protocol 2: Assessment of Central Antinociceptive Effect in Animal Models

Objective: To evaluate the central analgesic effects of paracetamol and the involvement of the serotonergic system.

Methodology:

-

Animal Model: Male BALB/c mice are used. Nociception is assessed using the tail-flick and hot plate tests, which measure response to thermal stimuli and are indicative of central analgesic action.[19]

-

Drug Administration: Paracetamol is administered orally at varying doses (e.g., 200, 400, 600 mg/kg).[19]

-

Serotonergic Pathway Investigation:

-

To confirm the role of descending pathways, a neurotoxin (5,7-dihydroxytryptamine) can be injected intrathecally to lesion the serotonergic bulbospinal pathways.[19]

-

To identify receptor involvement, selective antagonists for 5-HT receptor subtypes (e.g., SB 269970 for 5-HT₇) are administered intrathecally prior to paracetamol administration.[19]

-

-

Nociceptive Testing: At a predetermined time after drug administration, the latency to response in the tail-flick and hot plate tests is measured.

-

Data Analysis: The antinociceptive and antihyperalgesic effects are quantified and compared between treatment groups. A reversal of paracetamol's analgesic effect by the antagonist or neurotoxin indicates the involvement of that specific pathway or receptor.[19]

Mandatory Visualizations

Caption: Dextropropoxyphene's μ-Opioid Receptor Signaling Pathway in the CNS.

Caption: Paracetamol's Multi-modal Central Nervous System Mechanisms of Action.

Caption: Experimental Workflow for Assessing Analgesic Efficacy in a Clinical Trial.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Dextropropoxyphene - Wikipedia [en.wikipedia.org]

- 3. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nhsdorset.nhs.uk [nhsdorset.nhs.uk]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. academic.oup.com [academic.oup.com]

- 7. medsafe.govt.nz [medsafe.govt.nz]

- 8. dextropropoxyphene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. rxhive.zynapte.com [rxhive.zynapte.com]

- 10. Facebook [cancer.gov]

- 11. bmj.com [bmj.com]

- 12. dovepress.com [dovepress.com]

- 13. tandfonline.com [tandfonline.com]

- 14. magistralbr.caldic.com [magistralbr.caldic.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Paracetamol - Wikipedia [en.wikipedia.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Systemic paracetamol-induced analgesic and antihyperalgesic effects through activation of descending serotonergic pathways involving spinal 5-HT₇ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. londonpainclinic.com [londonpainclinic.com]

- 22. Affinities of some common opioid analgesics towards four binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Dextropropoxyphene and Paracetamol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular mechanisms of action for two widely known analgesics: dextropropoxyphene and paracetamol. While both have been used clinically for decades, their interaction with molecular targets is distinct and, in the case of paracetamol, remarkably complex and still a subject of ongoing research. This document synthesizes current knowledge on their primary and secondary targets, presents quantitative pharmacological data, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Dextropropoxyphene: An Opioid Analgesic

Dextropropoxyphene is a synthetic opioid analgesic structurally related to methadone.[1] Its primary mechanism of action involves agonism at opioid receptors in the central nervous system (CNS), leading to analgesia.[2] However, its use has been restricted or withdrawn in several countries, including the United States and in Europe, due to concerns over cardiotoxicity and fatal overdoses.[3][4]

Primary Molecular Target: Opioid Receptors

The principal analgesic effect of dextropropoxyphene is mediated through its action as a weak agonist at μ-opioid receptors (MOR).[4] Like other opioids, its binding to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that ultimately reduces neuronal excitability and nociceptive signal transmission.[1][2]

The downstream effects of μ-opioid receptor activation include:

-

Inhibition of adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1][2]

-

Opening of calcium-dependent inwardly rectifying potassium channels, causing hyperpolarization.[1][2]

-

Closing of N-type voltage-gated calcium channels, which inhibits the release of nociceptive neurotransmitters such as substance P, GABA, and dopamine.[1][2]

Dextropropoxyphene also exhibits activity at κ-opioid (KOR) and δ-opioid (DOR) receptors, though it is considered μ-selective.[1][5]

Secondary and Off-Target Effects

Beyond its opioid receptor activity, dextropropoxyphene and its primary metabolite, norpropoxyphene, have other notable molecular interactions that contribute to its pharmacological and toxicological profile:

-

Ion Channel Blockade: Both dextropropoxyphene and norpropoxyphene are potent blockers of cardiac sodium channels, an effect responsible for the arrhythmias seen in overdose cases.[3]

-

Nicotinic Acetylcholine Receptor Antagonism: It acts as a potent, non-competitive antagonist of α3β4 neuronal nicotinic acetylcholine receptors.[3][4]

-

Serotonin Reuptake Inhibition: Dextropropoxyphene is also a weak serotonin reuptake inhibitor.[3][4]

Quantitative Pharmacological Data

The following table summarizes the binding affinities of dextropropoxyphene for opioid receptors.

| Target Receptor | Ligand | Kd (μM) | Species | Assay |

| μ-Opioid | Dextropropoxyphene | - | Mouse | Radioligand Binding |

| κ-Opioid | Dextropropoxyphene | - | Mouse | Radioligand Binding |

| δ-Opioid | Dextropropoxyphene | - | Mouse | Radioligand Binding |

| Fourth Site (non-μ,κ,δ) | Dextropropoxyphene | 40 | Mouse | Radioligand Binding[5] |

Signaling Pathway: μ-Opioid Receptor Activation

References

- 1. Dextropropoxyphene Hydrochloride | C22H30ClNO2 | CID 15424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Dextropropoxyphene - Wikipedia [en.wikipedia.org]

- 4. dextropropoxyphene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Affinities of some common opioid analgesics towards four binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early Clinical Trial Data for Co-proxamol

This technical guide provides a comprehensive overview of the early clinical trial data for co-proxamol, a combination analgesic containing dextropropoxyphene and paracetamol. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation

The following tables summarize the quantitative data from systematic reviews of early clinical trials assessing the efficacy and safety of this compound for the treatment of mild to moderate pain, particularly post-operative pain.

Table 1: Efficacy of this compound in Head-to-Head and Indirect Comparisons [1][2][3]

| Comparison | Outcome Measure | Result | 95% Confidence Interval | p-value |

| Head-to-Head Comparison | ||||

| This compound vs. Paracetamol | Difference in Pain Intensity | 7.3% | -0.2 to 14.9 | 0.15 |

| This compound vs. Paracetamol | Response Rate Ratio | 1.05 | 0.8 to 1.3 | >0.05 |

| Indirect Comparison vs. Placebo | ||||

| This compound vs. Placebo | Mean Difference in Pain Intensity | 12.7% | 9.2 to 16.2 | 0.01 |

| Paracetamol vs. Placebo | Mean Difference in Pain Intensity | 9.4% | 6.9 to 11.9 | 0.01 |

Table 2: Number Needed to Treat (NNT) for at least 50% Pain Relief (4-6 hours post-dose) [4][5]

| Treatment | NNT vs. Placebo | 95% Confidence Interval |

| Dextropropoxyphene 65 mg + Paracetamol 650 mg | 4.4 | 3.5 to 5.6 |

| Dextropropoxyphene 65 mg alone | 7.7 | 4.6 to 22 |

Table 3: Adverse Effects of this compound and Paracetamol Compared to Placebo [1][2][3][4]

| Adverse Effect | Comparison | Relative Risk (RR) | 95% Confidence Interval | Number Needed to Harm (NNH) |

| Dizziness | This compound vs. Placebo | 3.1 | 1.1 to 8.9 | - |

| Drowsiness/Somnolence | This compound vs. Placebo | 2.1 | 1.5 to 2.9 | 14 |

| Drowsiness | Paracetamol vs. Placebo | 1.8 | 1.1 to 2.9 | - |

| Dizziness | Dextropropoxyphene + Paracetamol vs. Placebo | 2.2 | 1.1 to 4.3 | 50 |

| Nausea | Dextropropoxyphene + Paracetamol vs. Placebo | 0.7 | 0.4 to 1.4 | - |

| Headache | Dextropropoxyphene + Paracetamol vs. Placebo | 0.5 | 0.3 to 0.9 | -33 |

Experimental Protocols

The early clinical trials of this compound were predominantly single-dose, randomized, double-blind, placebo-controlled studies. The methodologies employed in these key experiments are summarized below.

Study Design:

-

Randomization: Patients were randomly assigned to receive this compound, paracetamol alone, dextropropoxyphene alone, or a placebo.[1][3]

-

Blinding: Both the investigators and the patients were unaware of the treatment being administered (double-blind).[4][5]

-

Control: A placebo group was included to account for the placebo effect and to establish a baseline for analgesic efficacy.[4][5]

Patient Population:

-

The studies primarily enrolled adult patients experiencing moderate to severe pain from various sources, including post-operative pain, arthritis, and musculoskeletal pain.[1][3]

-

The mean age of participants in some of the reviewed trials ranged from 18.3 to 49.0 years.[1]

Interventions:

-

The oral formulations of this compound typically contained 32.5 mg of dextropropoxyphene hydrochloride and 325 mg of paracetamol, or 65 mg of dextropropoxyphene and 650 mg of paracetamol.[6]

-

Comparator arms included paracetamol alone (typically 650 mg) and placebo.[1]

Outcome Measures:

-

Pain Intensity: Assessed using categorical scales where the sum of the difference in pain intensity from baseline was a primary outcome.[5]

-

Pain Relief: Measured as the number of participants achieving at least 50% pain relief over a 4 to 6-hour period.[4]

-

Response Rate: Defined as the proportion of patients reporting moderate to excellent pain relief.[3]

-

Remedication: The time to remedication was also used as an indicator of analgesic duration.[5]

-

Adverse Effects: Spontaneously reported or solicited adverse events were recorded for each treatment group.[1]

Mandatory Visualizations

The following diagrams illustrate the proposed mechanisms of action for the components of this compound and a typical workflow for the early clinical trials.

Caption: Mechanism of Action for this compound Components.

Caption: Experimental Workflow for Early this compound Clinical Trials.

References

- 1. Systematic overview of this compound to assess analgesic effects of addition of dextropropoxyphene to paracetamol - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. www-bmj-com.bibliotheek.ehb.be [www-bmj-com.bibliotheek.ehb.be]

- 3. Systematic overview of this compound to assess analgesic effects of addition of dextropropoxyphene to paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single dose oral dextropropoxyphene, alone and with paracetamol (acetaminophen), for postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medsafe.govt.nz [medsafe.govt.nz]

- 6. londonpainclinic.com [londonpainclinic.com]

Methodological & Application

Historical Clinical Guidelines for Co-proxamol Prescribing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the historical clinical guidelines for the prescription of co-proxamol, a combination analgesic containing dextropropoxyphene and paracetamol. The document outlines the intended use, dosage, and the clinical evidence that underpinned its use, as well as the significant safety concerns that ultimately led to the withdrawal of its marketing authorization in the United Kingdom and other countries. The information is intended to serve as a reference for researchers in pharmacology, drug safety, and regulatory affairs.

Introduction

This compound was a widely prescribed analgesic for the management of mild to moderate pain. It combined the opioid agonist dextropropoxyphene hydrochloride (32.5 mg) and the non-opioid analgesic paracetamol (325 mg)[1][2][3]. The rationale for this combination was to provide a synergistic analgesic effect, allowing for a lower dose of the opioid component. However, growing concerns over its safety profile, particularly in overdose, led to a phased withdrawal from the UK market between 2005 and 2007, a decision that was later followed by other regulatory bodies worldwide[4][5].

Historical Prescribing Guidelines (Pre-2005)

Prior to the initiation of its withdrawal, this compound was indicated for the relief of mild to moderate pain. The typical adult dosage was two tablets every four hours as needed for pain, with a maximum of eight tablets in a 24-hour period[3].

Indications:

Contraindications and Cautions (often emphasized closer to and during the withdrawal period):

-

Patients with suicidal ideation or a history of suicide attempts[2][4][7].

-

Individuals with a history of addiction or substance abuse[2][4][7].

-

Concurrent use of alcohol or other central nervous system (CNS) depressants[1][2][4].

-

It was not recommended for use in children[2].

Quantitative Data Summary

The decision to withdraw this compound was heavily influenced by quantitative data related to its efficacy and, more critically, its association with fatal overdoses.

Table 1: Efficacy of this compound vs. Paracetamol in Clinical Trials

| Outcome Measure | Comparison | Result | Confidence Interval (95%) |

| Difference in Pain Intensity | This compound vs. Paracetamol | 7.3% | -0.2% to 14.9% |

| Response Rate Ratio | This compound vs. Paracetamol | 1.05 | 0.8 to 1.3 |

Source: Systematic overview of 26 randomised controlled trials involving 2231 patients with postsurgical, arthritis, and musculoskeletal pain[6]. The data indicated that there was little objective evidence to support the superior analgesic efficacy of this compound over paracetamol alone in moderate pain[6].

Table 2: this compound Related Deaths in England and Wales (Pre- and Post-Withdrawal Announcement)

| Time Period | Average Annual Deaths (Suicide and Accidental Poisoning) |

| 1998-2004 | ~271 |

| 2008-2010 | ~23 |

Source: Evaluation of the impact of this compound withdrawal in England and Wales[5].

Table 3: Reduction in this compound Prescribing and Deaths (2005-2007)

| Metric | Reduction |

| Prescriptions | 59% decrease |

| Deaths involving this compound | Estimated 349 fewer deaths (including suicides and accidental poisonings) |

Source: Time series analysis of the effect of the withdrawal announcement[8].

Experimental Protocols

Protocol: Systematic Review of this compound Efficacy

-

Objective: To evaluate the comparative efficacy and tolerability of the paracetamol-dextropropoxyphene combination versus paracetamol alone.

-

Study Design: A systematic review and meta-analysis of randomized controlled trials (RCTs). The review included head-to-head comparison trials and single-active placebo-controlled trials.

-

Inclusion Criteria: RCTs involving patients with postsurgical pain, arthritis, or musculoskeletal pain that compared this compound, paracetamol, and placebo.

-

Data Extraction: Two independent reviewers extracted data on pain intensity, patient-reported pain relief (defined as moderate to excellent), and the incidence of side effects.

-

Primary Outcome Measures:

-

Sum of the difference in pain intensity.

-

Response rate ratio, where a response was defined as moderate to excellent pain relief.

-

-

Statistical Analysis: Data from individual trials were pooled using statistical methods to calculate the overall effect size. A random-effects model was used if significant heterogeneity was detected between studies.

Signaling Pathways

The analgesic and toxic effects of this compound are a result of the distinct mechanisms of action of its two components: dextropropoxyphene and paracetamol.

Dextropropoxyphene Signaling Pathway

Dextropropoxyphene is a weak opioid agonist that primarily acts on the μ-opioid receptors in the central nervous system. Its binding to these G-protein coupled receptors initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the perception of pain.

Caption: Dextropropoxyphene's opioid receptor-mediated signaling pathway.

Paracetamol Signaling Pathway

The mechanism of action of paracetamol is complex and not fully elucidated. It is thought to exert its analgesic effects primarily within the central nervous system through multiple pathways, including the modulation of the endocannabinoid system and descending serotonergic pathways.

Caption: Postulated central analgesic mechanisms of paracetamol.

Logical Workflow for Withdrawal Decision

The decision by the Medicines and Healthcare products Regulatory Agency (MHRA) to withdraw this compound followed a logical process of risk-benefit assessment.

Caption: Decision-making workflow for the withdrawal of this compound.

References

- 1. best.barnsleyccg.nhs.uk [best.barnsleyccg.nhs.uk]

- 2. kentandmedwayformulary.nhs.uk [kentandmedwayformulary.nhs.uk]

- 3. Dextropropoxyphene - Wikipedia [en.wikipedia.org]

- 4. Evaluation of the impact of this compound withdrawal in England and Wales on prescribing and deaths - A multicentre programme of clinical and public health research in support of the National Suicide Prevention Strategy for England - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. www-bmj-com.bibliotheek.ehb.be [www-bmj-com.bibliotheek.ehb.be]

- 6. selondonics.org [selondonics.org]

- 7. Effect of withdrawal of this compound on prescribing and deaths from drug poisoning in England and Wales: time series analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systematic overview of this compound to assess analgesic effects of addition of dextropropoxyphene to paracetamol - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Detection of Dextropropoxyphene

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the in vitro analysis of dextropropoxyphene. This document provides detailed methodologies for various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with a section on Immunoassays.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of dextropropoxyphene in various samples.

Quantitative Data Summary

| Parameter | Method 1: Related Substances in Formulations | Method 2: Analysis in Hair |

| Linearity Range | 0.8–40 µg/mL | Not Specified |

| Limit of Detection (LOD) | Not Specified | < 1.0 ng/mg |

| Limit of Quantification (LOQ) | ~20-fold more sensitive for salicylic acid | 1.5 ng/mg (for norpropoxyphene) |

| Detection Wavelength | 210 nm (for propoxyphene substances) | Not Specified |

Experimental Protocol: Analysis of Dextropropoxyphene and Related Substances in Pharmaceutical Formulations

This protocol is adapted from a gradient HPLC assay for the simultaneous measurement of dextropropoxyphene and other active ingredients in capsules or tablets.[1][2]

a. Sample Preparation:

-

Prepare sample solutions at a concentration of approximately 0.5 mg/mL of the propoxyphene base in the primary sample diluent.[2]

-

For the hydrochloride salt (MW 375.98), this corresponds to about 50-55 mg per 100 mL.[2]

-

For the napsylate salt (MW 564.48), this corresponds to about 90-100 mg per 100 mL.[2]

-

To quantify related substances, prepare a 1/50 dilution of the stock solution to achieve a 2% standard.[2]

b. Chromatographic Conditions:

-

Mobile Phase A: 60% 0.02N Hydrochloric Acid / 40% Acetonitrile.[2]

-

Mobile Phase B: 60% Acetonitrile / 40% Mobile Phase A.[2]

-

Gradient: A 23-minute gradient program should be developed to ensure the resolution of all active ingredients and impurities.[1]

-

Detection: 210 nm for propoxyphene and its related substances. For combinations with acetaminophen, wavelength switching may be employed (280 nm for acetaminophen substances, then 210 nm).[1]

Experimental Protocol: Analysis of Dextropropoxyphene in Hair

This protocol describes the analysis of dextropropoxyphene and its metabolite, norpropoxyphene, in hair samples.[3]

a. Sample Preparation:

-

Cut hair strands into segments of approximately 3 cm.

-

Wash the segments with water and acetone, then dry completely.

-

Pulverize the dried hair segments.

-

Incubate about 40 mg of the pulverized hair with acetate buffer (pH 4.0) and β-glucuronidase/arylsulfatase.

-

Perform a liquid-liquid extraction with hexane-3-methylbutanol (99:1).[3]

-

Use piritramide as an internal standard.[3]

b. Chromatographic Conditions:

-

Specific HPLC conditions (e.g., column, mobile phase, flow rate) should be optimized to achieve adequate separation of dextropropoxyphene, norpropoxyphene, and the internal standard.

Caption: General workflow for HPLC analysis of dextropropoxyphene.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of dextropropoxyphene, particularly in complex matrices.

Quantitative Data Summary

| Parameter | Method: Automated SPE-GC-MS in Blood and Hair[4] |

| Linearity Range | 0.5 to 10 µg/mL (Blood), 1 to 20 ng/mg (Hair) |

| Limit of Detection (LOD) | 0.07 µg/mL (Blood), 0.05 ng/mg (Hair) |

| Relative Standard Deviation (RSD) | < 6.2% (Blood), < 6.0% (Hair) |

| Internal Standard | Lidocaine |

Experimental Protocol: Automated On-line Solid-Phase Extraction (SPE) GC-MS

This protocol is for the quantitation of dextropropoxyphene and norpropoxyphene in whole blood and hair.[4]

a. Sample Preparation:

-

Norpropoxyphene Conversion: Convert norpropoxyphene to its more stable amide form.[4] For urine samples, this can be achieved by adding a drop of 35% sodium hydroxide solution, mixing, and then adjusting the pH to 6 before SPE.[5]

-

Sample Buffering: Buffer and centrifuge 1 mL of blood or 50 mg of powdered hair.[4]

-

Automated SPE:

-

Use C18 cartridges.

-

Elute with methanol containing 0.5% acetic acid.[4]

-

-

Dry and Reconstitute: Dry the eluate and reconstitute the residue in 40 µL of methanol.[4] For GC-MS analysis after manual SPE, the residue can be dissolved in 100 µL of ethyl acetate.[5]

b. GC-MS Conditions:

Caption: Workflow for GC-MS analysis of dextropropoxyphene.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the detection of dextropropoxyphene in biological matrices.

Quantitative Data Summary

| Parameter | Method: Simultaneous Determination in Human Plasma[6] |

| Linearity Range | 0.5–80 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra- and Inter-day Precision | < 10% |

| Accuracy | 92.2–110.9% |

| Internal Standard | Pyrroliphene |

Experimental Protocol: Simultaneous Determination in Human Plasma

This protocol describes a method for the simultaneous determination of paracetamol and dextropropoxyphene in human plasma.[6]

a. Sample Preparation (Solid-Phase Extraction):

-

To 0.5 mL of plasma, add internal standards (pyrroliphene for dextropropoxyphene).

-

Perform solid-phase extraction.

-

Elute the analytes and internal standards.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase.[7]

b. LC-MS/MS Conditions:

-

LC Column: Thermo Hypersil APS-2 Amino column (250 mm x 4.6 mm, 5 µm).[6]

-

Mobile Phase: Acetonitrile and 0.4% glacial acetic acid in water (20:80).[6]

-

Run Time: 6 minutes.[6]

-

Mass Spectrometer: Triple-quadrupole mass spectrometer.[6]

-

Ionization Mode: Positive mode for dextropropoxyphene and its internal standard.[6]

-

Quantification: Multiple reaction monitoring (MRM).[6]

Caption: Workflow for LC-MS/MS analysis of dextropropoxyphene.

Immunoassays

Immunoassays are a rapid and high-throughput method for the screening of dextropropoxyphene. A microparticle-based immunoassay, known as Kinetic Interaction of Microparticles in Solution (KIMS), has been developed for the detection of propoxyphene and its metabolite, norpropoxyphene.[5]

This assay utilizes antibodies that demonstrate good cross-reactivity to d-propoxyphene and d-norpropoxyphene, with low cross-reactivity to the structurally related compound methadone.[5] While a detailed, step-by-step protocol for a specific commercial immunoassay is typically proprietary, the general principle involves the competitive binding of the drug in the sample and a drug-enzyme conjugate to a limited number of antibody binding sites. The enzyme activity is proportional to the concentration of the drug in the sample. These assays are commonly used for initial screening of urine samples in drug abuse testing.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Quantification of dextropropoxyphene and its metabolite by HPLC in hair of overdose cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gas chromatographic-mass spectrometric quantitation of dextropropoxyphene and norpropoxyphene in hair and whole blood after automated on-line solid-phase extraction. Application in twelve fatalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. unitedchem.com [unitedchem.com]

- 6. Simultaneous determination of paracetamol and dextropropoxyphene in human plasma by liquid chromatography/tandem mass spectrometry: application to clinical bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of dextropropoxyphene and nordextropropoxyphene in urine by liquid chromatography–electrospray ionization mass spectrometry [periodicos.capes.gov.br]

- 8. seejph.com [seejph.com]

Retrospective Analysis of Co-proxamol Patient Data: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-proxamol, a combination analgesic containing dextropropoxyphene and paracetamol, was widely prescribed for the management of mild to moderate pain. However, due to significant safety concerns, particularly its toxicity in overdose and its association with a high number of suicides, it has been withdrawn from the market in many countries, including the United Kingdom.[1][2][3] This document provides a detailed retrospective analysis of this compound patient data, summarizing key quantitative findings and outlining the experimental protocols used in seminal studies that informed its withdrawal. The aim is to offer a comprehensive resource for researchers, scientists, and drug development professionals interested in pharmacovigilance, drug safety, and the impact of regulatory interventions.

Data Presentation: Summary of Quantitative Findings

The withdrawal of this compound has been extensively studied, with retrospective analyses providing compelling evidence of its impact on patient safety. The following tables summarize the key quantitative data from these studies.

Table 1: Impact of this compound Withdrawal on Poisoning Deaths and Suicides

| Metric | Region | Pre-Withdrawal Period | Post-Withdrawal Period | Key Finding | Reference |

| Annual Deaths (Suicides and Accidental Poisonings) | England and Wales | >250 per year (1990s) | 20 per year (2008-2010) | A major reduction in this compound related deaths.[2] | [2] |

| Estimated Reduction in Suicide Deaths | England and Wales | 1998-2004 | 2005-2010 | Approximately 500 fewer suicide deaths than expected.[4][5] | [4][5] |

| Estimated Reduction in All Poisoning Deaths | England and Wales | 1998-2004 | 2005-2010 | Approximately 600 fewer poisoning deaths (including accidental) than expected.[4] | [4] |

| Mean Annual Deaths from this compound Poisoning | Scotland | 37 deaths/year (2000-2004) | 10 deaths in 2006 | A significant reduction in deaths due to this compound overdose.[6] | [6] |

| Proportion of Drug-Related Suicides | England and Wales | 18% (1997-1999) | - | This compound was the second most common prescribed drug used for suicide.[7] | [7] |

Table 2: Changes in Analgesic Prescribing Patterns Following this compound Withdrawal (England and Wales, 2005-2010)

| Analgesic | Change in Prescription Volume |

| This compound | -53% |

| Co-codamol | +23% |

| Paracetamol | +16% |

| Codeine | +10% |

| Co-dydramol | +6% |

| Tramadol | +19% |

| Dihydrocodeine | -10% |

| Reference | [1][4] |

Table 3: Comparative Fatality of Overdose

| Comparison | Odds Ratio (95% Confidence Interval) | Interpretation | Reference |

| This compound vs. Tricyclic Antidepressants | 2.3 (2.1 to 2.5) | An overdose with this compound was 2.3 times more likely to be fatal.[7] | [7] |

| This compound vs. Paracetamol | 28.1 (24.9 to 32.9) | An overdose with this compound was 28.1 times more likely to be fatal.[7] | [7] |

| This compound vs. Co-codamol or Co-dydramol | ~10-fold higher fatal toxicity index | Overdoses involving this compound were 10 times more likely to be fatal when related to prescription volume.[8] | [8] |

Experimental Protocols

The retrospective analyses of this compound patient data predominantly utilized a quasi-experimental study design known as an interrupted time-series (ITS) analysis .[1][4] This methodology is particularly well-suited for evaluating the impact of a population-level intervention (in this case, the withdrawal of a drug) at a specific point in time.

Protocol for a Retrospective Interrupted Time-Series Analysis of this compound Withdrawal

1. Objective: To assess the impact of the withdrawal of this compound on prescribing patterns and mortality from drug poisoning.

2. Study Period: A defined period before and after the intervention. For the UK withdrawal, studies typically used data from 1998-2004 (pre-withdrawal) and 2005-2010 (post-withdrawal).[4]

3. Data Sources:

- Prescribing Data: National prescribing data from sources such as the NHS Information Centre for Health and Social Care (now NHS Digital) in England and equivalent bodies in other regions.[9]

- Mortality Data: National mortality statistics from sources like the Office for National Statistics (ONS) in the UK, with specific cause-of-death coding (e.g., ICD-9, ICD-10) to identify deaths from drug poisoning.[9]

4. Study Population: The entire population of the geographical region under study (e.g., England and Wales, Scotland).

5. Variables:

- Intervention: The announcement and phased withdrawal of this compound.

- Outcome Measures:

- Quarterly number of prescriptions for this compound and other comparator analgesics (e.g., co-codamol, paracetamol, codeine, tramadol).[1]

- Quarterly number of deaths from poisoning where this compound was the sole agent mentioned on the death certificate.

- Quarterly number of deaths from poisoning involving other analgesics.

- Covariates: While ITS analysis inherently controls for pre-existing trends, potential confounding factors could be considered, such as the introduction of other public health interventions related to suicide prevention.

6. Statistical Analysis:

- Segmented Regression Analysis: The core of the ITS design. This involves fitting a linear regression model to the time-series data, with segments for the pre-intervention and post-intervention periods.

- Model Specification: The model typically includes terms for:

- Time (a continuous variable to model the underlying trend).

- Intervention (a binary variable indicating the pre- or post-intervention period).

- Time since intervention (a continuous variable starting at zero in the pre-intervention period and incrementing in the post-intervention period).

- Interpretation of Coefficients:

- The coefficient for the 'intervention' term estimates the immediate change in the level of the outcome variable following the intervention.

- The coefficient for the 'time since intervention' term estimates the change in the trend of the outcome variable in the post-intervention period compared to the pre-intervention period.

- Software: Statistical software such as Stata, R, or SAS is used to perform the analysis.[4]

Mandatory Visualizations

Signaling Pathways

Caption: Simplified signaling pathway of this compound's components and dextropropoxyphene's toxicity.

Experimental Workflows

References

- 1. Six-Year Follow-Up of Impact of this compound Withdrawal in England and Wales on Prescribing and Deaths: Time-Series Study | PLOS Medicine [journals.plos.org]

- 2. ox.ac.uk [ox.ac.uk]

- 3. Dextropropoxyphene - Wikipedia [en.wikipedia.org]

- 4. Evaluation of the impact of this compound withdrawal in England and Wales on prescribing and deaths - A multicentre programme of clinical and public health research in support of the National Suicide Prevention Strategy for England - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Six-Year Follow-Up of Impact of this compound Withdrawal in England and Wales on Prescribing and Deaths: Time-Series Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. centreformedicinesoptimisation.co.uk [centreformedicinesoptimisation.co.uk]

- 7. This compound and suicide: a study of national mortality statistics and local non-fatal self poisonings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound overdose is associated with a 10-fold excess mortality compared with other paracetamol combination analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Six-year follow-up of impact of this compound withdrawal in England and Wales on prescribing and deaths: time-series study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Opioid Withdrawal in Co-proxamol Patients